molecular formula C9H9ClN4O2 B3041317 Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate CAS No. 27314-83-6

Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate

Cat. No.: B3041317
CAS No.: 27314-83-6
M. Wt: 240.64 g/mol
InChI Key: URPDFRRWOZWYHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate (CAS: 27314-83-6) is a pyrazine derivative characterized by a pyrazine ring substituted with amino (-NH₂), chloro (-Cl), prop-2-ynylamino (-NH-C≡CH), and methyl ester (-COOCH₃) groups. Its molecular formula is C₉H₈ClN₅O₂, with a molecular weight of 253.65 g/mol.

Pyrazine derivatives are widely studied for their pharmacological and agrochemical applications, including antibacterial, antitubercular, and herbicidal activities . The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrazine ring enhances reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-3-4-12-8-6(10)13-5(7(11)14-8)9(15)16-2/h1H,4H2,2H3,(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDFRRWOZWYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Amino and Chloro Substituents

The 3-amino and 6-chloro groups are common in bioactive pyrazine derivatives. For example:

  • 3-Amino-6-chloro-pyrazine-6-carboxylic acid exhibits anti-auxin behavior, highlighting the role of chloro and amino groups in plant growth regulation .
  • N-Benzylpyrazine-2-carboxamides (with benzylamino substituents) demonstrate moderate antitubercular activity, emphasizing the importance of secondary amine (-NH-) linkages .

In contrast, the prop-2-ynylamino group in the target compound introduces a terminal alkyne, which may enhance hydrogen bonding or π-π stacking interactions with biological targets.

Ester vs. Carboxylic Acid Groups

shows that pyrazine derivatives with higher logP values (e.g., alkyl chains) exhibit better transport to target sites, suggesting that the ester group in this compound may optimize bioavailability .

Comparison with Pyrazinecarboxamides and Alkylamino Derivatives

Benzylamino Derivatives
  • N-Benzylpyrazine-2-carboxamides (e.g., compounds from Servusova et al.) show moderate antitubercular activity (MIC ~10–50 µM) .
  • Benzylamino-pyrazines (e.g., Zitko et al.) with carbonitrile moieties exhibit anti-infective properties but lack the alkyne functionality present in the target compound .
Alkylamino Derivatives
  • Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate (CAS: 1472-27-1) features a hexyl chain instead of prop-2-ynyl.
  • Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS: 906810-37-5) includes a piperazinyl group, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Key Differences:

Compound Substituent logP (Predicted) Key Interactions
Target Compound Prop-2-ynylamino ~1.2 Alkyne reactivity, H-bonding
Hexylamino Derivative Hexylamino ~2.8 Hydrophobic interactions
Piperazinyl Derivative 3-Ethylpiperazinyl ~0.9 H-bonding, metal chelation
Antibacterial Activity

Pyrazine 1,4-dioxides (e.g., phenazine 5,10-dioxides) exhibit antibacterial activity via redox cycling, generating reactive oxygen species . The target compound lacks the dioxo moiety but may leverage its chloro and amino groups for similar mechanisms.

Antitubercular Activity

Pyrazinamide (PZA) derivatives often require a pyrazine ring with substituents that enhance penetration into Mycobacterium tuberculosis. The target compound’s ester group may improve cell wall permeability compared to PZA’s carboxamide .

Herbicidal Activity

Compounds like 3-amino-6-chloro-pyrazine-6-carboxylic acid inhibit photosynthesis by interacting with thylakoid membranes. The target compound’s prop-2-ynyl group could disrupt membrane integrity more effectively than shorter alkyl chains .

Biological Activity

Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate, with the CAS number 27314-83-6, is a chemical compound notable for its potential biological activities. Its molecular formula is C9H9ClN4O2C_9H_9ClN_4O_2, and it has a molecular weight of 240.65 g/mol. The compound has been synthesized through various methods, often involving substitution and esterification reactions to introduce functional groups essential for its biological activity .

Antimicrobial Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The observed mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazine derivatives. This compound has been evaluated in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency comparable to established chemotherapeutics .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.18
This compoundA5490.13

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. This mechanism highlights its potential not only as an antimicrobial agent but also as a therapeutic candidate in oncology .

Synthesis and Development

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrazine derivatives. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it an attractive candidate for further research and development in medicinal chemistry .

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. This includes:

  • In vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating detailed pathways affected by the compound.
  • Formulation Development : Creating delivery systems that enhance bioavailability.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
ChlorinationSOCl₂, reflux82%
CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃, 80°C62–83%
DeprotectionTFA in CH₂Cl₂75–90%

Basic: What spectroscopic and chromatographic methods are used to confirm structure and purity?

Methodological Answer:

  • 1H^1H NMR: Assigns protons on the pyrazine ring (e.g., δ 7.70 ppm for pyrazole protons) and substituents (e.g., δ 3.89 ppm for methyl ester) .
  • 13C^{13}C NMR: Confirms carbonyl (δ ~167 ppm for ester) and aromatic carbons (δ 125–155 ppm) .
  • HRESI-MS: Provides exact mass (e.g., m/z 430.2553 for C₂₂H₃₆N₇O₃) to verify molecular formula .
  • HPLC: Uses a 70:30 to 100% CH₃CN gradient over 30 minutes (retention time ~21.6 min) with UV detection at 254 nm .

Advanced: How can coupling reactions involving prop-2-ynylamino groups be optimized to improve yield?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (Pd(OAc)₂, PdCl₂) with ligands (Xantphos, SPhos) to enhance coupling efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (dioxane) for solubility and reactivity .
  • Temperature Control: Monitor reaction progress at 60°C vs. 100°C to balance reaction rate and side-product formation .
  • Workup Strategies: Use silica gel flash chromatography with EtOAc/petroleum spirit gradients to isolate products .

Example: Pd₂(dba)₃/Xantphos in dioxane at 80°C for 20 hours increased yields from 62% to 83% in analogous compounds .

Advanced: How are contradictions in crystallographic data resolved during structure validation?

Methodological Answer:

  • SHELX Suite: Use SHELXL for refinement to address discrepancies in bond lengths/angles. Hydrogen bonding patterns are analyzed via graph-set notation (e.g., R₂²(8) motifs) .
  • Validation Tools: Check for outliers using CCDC validation reports (e.g., PLATON) to identify misplaced atoms or over-constrained thermal parameters .
  • Twinned Data: Apply twin refinement in SHELXL for high-resolution data with pseudo-symmetry .

Advanced: How to design bioactivity assays considering the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity: Calculate logP (e.g., ~2.5) to assess membrane permeability. Use Caco-2 cell monolayers for in vitro absorption studies .
  • Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Target Engagement: Screen against kinase panels or GPCRs using fluorescence polarization or SPR. For cytotoxicity, use MTT assays in ATCC-certified cell lines (e.g., HEK293) cultured in DMEM at 37°C/5% CO₂ .

Advanced: What computational methods predict hydrogen bonding in crystallographic studies?

Methodological Answer:

  • Graph-Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., chains, rings) using Mercury software .
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to compare theoretical vs. experimental bond lengths .
  • Molecular Dynamics: Simulate packing interactions with AMBER force fields to predict crystal stability .

Safety: What protocols mitigate risks when handling reactive intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation: Perform reactions in fume hoods (P271) and avoid open flames (P210) due to alkynyl group flammability .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for spills and dispose via hazardous waste protocols (P501) .

Key Safety Codes:

  • P261 (Avoid inhalation), P305+P351+P338 (Eye exposure), P370+P378 (Fire extinguishing with CO₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate

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